Antimalarial Activity of 6-Chloro-Substituted Benzofuranone Derivative Against Drug-Resistant Plasmodium falciparum
A derivative of 6-chloro-3-benzofuranone, specifically (Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone (compound 5h), exhibited an IC50 of 0.654 nM against the multidrug-resistant K1 strain of Plasmodium falciparum, demonstrating significantly higher potency than the reference drug chloroquine (IC50 206.3 nM) .
| Evidence Dimension | In vitro antimalarial activity (IC50) |
|---|---|
| Target Compound Data | 0.654 nM (against K1 strain) |
| Comparator Or Baseline | Chloroquine: 206.3 nM (against K1 strain) |
| Quantified Difference | 315-fold more potent |
| Conditions | Drug-resistant P. falciparum K1 strain, in vitro assay |
Why This Matters
This high potency against a drug-resistant strain positions 6-chloro-3-benzofuranone as a strategic starting material for developing next-generation antimalarial agents, where procurement decisions must prioritize building blocks with proven activity in challenging biological contexts.
- [1] Navidpour, L., et al. (2021). Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2H)-Benzofuranone Derivatives: In Vitro and In Vivo Assessment and β-Hematin Formation Inhibition Activity. Antimicrobial Agents and Chemotherapy, 65(8), e00112-21. View Source
